(R)-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide
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Overview
Description
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide is an organic compound that features a pyrrolidine ring and a trifluoromethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- ®-Pyrrolidin-3-ylmethanol
- ®-Pyrrolidine-3-methanol
- ®-3-Pyrrolidinemethanol
Uniqueness
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H11F3N2O |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)acetamide |
InChI |
InChI=1S/C7H11F3N2O/c1-5(13)12(7(8,9)10)6-2-3-11-4-6/h6,11H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
RCWAQKXXHCNXFG-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N([C@@H]1CCNC1)C(F)(F)F |
Canonical SMILES |
CC(=O)N(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
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